Aluminum sulfide (Al2S3)

Overview

Description

Aluminium sulphide is a chemical compound with the formula Al2S3 . It is a colorless species that exists in several forms . The material is sensitive to moisture, hydrolyzing to hydrated aluminum oxides/hydroxides . This can begin when the sulfide is exposed to the atmosphere .

Synthesis Analysis

Aluminium sulphide is readily prepared by ignition of the elements . The reaction is extremely exothermic and it is not necessary or desirable to heat the whole mass of the sulfur-aluminium mixture . The reaction can be represented as follows :

Molecular Structure Analysis

Aluminium sulphide has an interesting structural chemistry . More than six crystalline forms of aluminium sulphide are known . Most of them have rather similar, wurtzite-like structures, and differ by the arrangement of lattice vacancies, which form ordered or disordered sublattices .

Chemical Reactions Analysis

When aluminium sulphide is exposed to moisture in the atmosphere, it undergoes a hydrolysis reaction to form aluminum hydroxide and hydrogen sulfide . The reaction can be represented as follows :

Physical and Chemical Properties Analysis

Aluminium sulphide is a gray solid with a molar mass of 150.158 g/mol . It has a density of 2.02 g/cm3, a melting point of 1,100 °C, and a boiling point of 1,500 °C . It decomposes in water and is insoluble in acetone .

Scientific Research Applications

Hydrogen Storage : Aluminium sulphide is found to destabilize sodium aluminium hydride in a hydrogen release reaction, suggesting its potential in hydrogen storage applications. This system releases hydrogen at relatively low temperatures without needing a catalyst and demonstrates partial reversibility of hydrogen absorption. High-pressure requirements for hydrogen absorption are a limitation (Sheppard et al., 2013).

Aluminium Phosphide Poisoning Treatment : Although not directly about aluminium sulphide, research on aluminium phosphide poisoning offers insights into managing acute aluminium sulphide poisoning, given the chemical similarities (Neki et al., 2017).

Wastewater Treatment : Electrocoagulation using aluminium sulphide shows promise in treating sulphide mineral processing wastewater, achieving high removal efficiency of pollutants like chemical oxygen demand (COD), sulfate, and calcium ions. The treated water can be reused in industrial processes without affecting subsequent operations (Wu et al., 2019).

Phosphorus Adsorption : Alum sludge containing aluminium sulphide is being investigated as an adsorbent for phosphorus removal in wastewater treatment. The focus is on transforming alum sludge into value-added products that can act as phosphorus sources for agricultural soils (Muisa et al., 2020).

Corrosion Analysis : The effects of additives like sulphate, nitrate, and sodium sulphide on the corrosion of pure aluminium in alkaline solutions have been studied. This research helps understand the electrochemical behaviors of aluminium in different environmental conditions (Na & Pyun, 2007).

Energy Storage Technologies : Aluminium-sulfur (Al-S) batteries, particularly with lithium-ion-mediated ionic liquid electrolytes, show promise for future-generation energy storage technologies. These batteries exhibit good reversibility and capacity retention at room temperature (Yu et al., 2018).

Aluminium Toxicity Research : Studies on hydrogen sulphide and nitric oxide interactions in soybeans highlight the role of aluminium sulphide in understanding plant resistance to aluminium toxicity (Wang et al., 2019).

Lithium Secondary Batteries : Aluminium sulphide has been investigated as an active material for lithium secondary batteries, showcasing initial high discharge capacities but facing challenges in capacity retention due to structural irreversibility (Senoh et al., 2010).

Oil and Gas Well Construction : Structural aluminium alloys, resistant to corrosion including hydrogen sulphide, are beneficial in constructing oil and gas wells. Aluminium sulphide plays a role in understanding and enhancing these alloys' corrosion resistance (Gelfgat et al., 2019).

Aluminium Production : Research on carbosulphidation of alumina and sodiothermic reduction of aluminium sulphide offers novel methods for aluminium production, highlighting the potential of using aluminium sulphide in these processes (Huda et al., 2017).

Mechanism of Action

Target of Action

Aluminum sulfide, also known as aluminium sulphide, is a chemical compound with the formula Al₂S₃ . It is sensitive to moisture, hydrolyzing to hydrated aluminum oxides/hydroxides . The primary targets of aluminum sulfide are the sulfhydryl groups on the surface .

Mode of Action

Aluminum sulfide interacts with its targets through a process known as atomic layer deposition (ALD). The ALD of Al₂S₃ can be divided into two consecutive and complementary half-reactions involving trimethylaluminum (TMA) and H₂S . In the TMA half-reaction, the methyl group can be eliminated through the reaction with the sulfhydryl group on the surface .

Biochemical Pathways

The dissolution of metal sulfides, such as aluminum sulfide, occurs via two chemical pathways, either the thiosulfate or the polysulfide pathway . These pathways are determined by the metal sulfides’ mineralogy and their acid solubility . The microbial cell enables metal sulfide dissolution via oxidation of iron (II) ions and inorganic sulfur compounds .

Pharmacokinetics

Aluminum, in general, can infiltrate into the blood and lead to toxic effects in the liver, bone, and the central nervous system .

Result of Action

The hydrolysis of aluminum sulfide generates gaseous hydrogen sulfide (H₂S) when it is exposed to the atmosphere . This reaction can have significant molecular and cellular effects, particularly in the context of environmental exposure.

Action Environment

Environmental factors play a crucial role in the action of aluminum sulfide. For instance, the presence of moisture can trigger the hydrolysis of aluminum sulfide, leading to the formation of hydrated aluminum oxides/hydroxides . Furthermore, the bioleaching process, which involves the dissolution of metal sulfides like aluminum sulfide, is influenced by factors including pH, temperature, oxygen, and carbon dioxide supply, as well as nutrients in the medium .

Safety and Hazards

Future Directions

Aluminium sulphide has potential applications in the development of high-performance electrode materials for Aluminum-ion batteries (AIBs) . AIBs are considered as potential candidates for the next generation batteries due to their low cost, safety, low dendrite formation, and long cycle life . Another promising direction is the development of a new kind of battery architecture, which uses aluminum and sulfur as its two electrode materials, with a molten salt electrolyte in between .

Properties

IUPAC Name |

dialuminum;trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3S/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOGPNLGKIHLSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

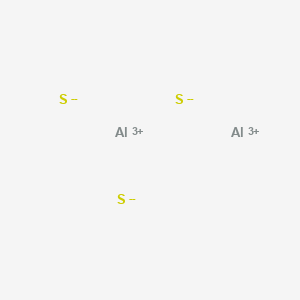

[Al+3].[Al+3].[S-2].[S-2].[S-2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2S3 | |

| Record name | aluminium sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aluminium_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893235 | |

| Record name | Aluminum sulfide (Al2S3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Yellowish-gray solid with an odor of hydrogen sulfide; [Merck Index] Yellowish granules with an odor of rotten eggs; [Alfa Aesar MSDS] Decomposes in moisture producing hydrogen sulfide; [Hawley] | |

| Record name | Aluminum sulfide (Al2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9687 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1302-81-4 | |

| Record name | Aluminum sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum sulfide (Al2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum sulfide (Al2S3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dialuminium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04PI6P2Z18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

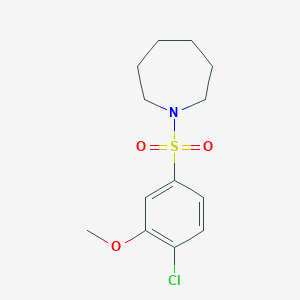

![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)

![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)